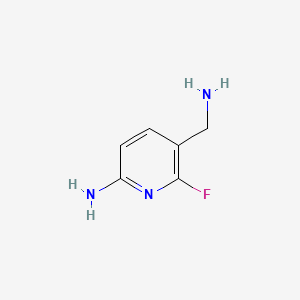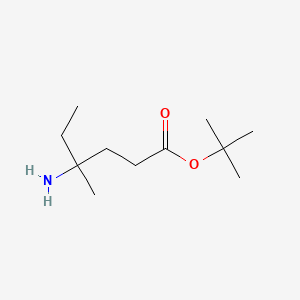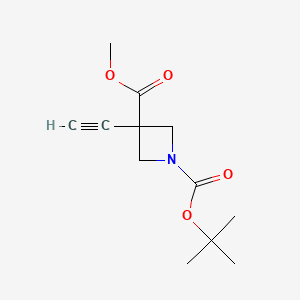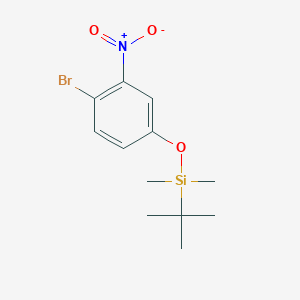
(4-Bromo-3-nitrophenoxy)(tert-butyl)dimethylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Bromo-3-nitrophenoxy)(tert-butyl)dimethylsilane is an organosilicon compound that features a bromine and nitro group attached to a phenoxy ring, which is further bonded to a tert-butyl dimethylsilane group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-3-nitrophenoxy)(tert-butyl)dimethylsilane typically involves the reaction of 4-bromo-3-nitrophenol with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole. The reaction is carried out in a solvent like dimethylformamide (DMF) at room temperature. The reaction mixture is then extracted with ethyl acetate and washed with water to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(4-Bromo-3-nitrophenoxy)(tert-butyl)dimethylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The phenoxy ring can undergo oxidation to form quinones under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols, solvents like DMF or dichloromethane, and bases like potassium carbonate.
Reduction Reactions: Hydrogen gas, palladium on carbon (Pd/C) catalyst, and solvents like ethanol or methanol.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide, and solvents like acetone or water.
Major Products Formed
Substitution Reactions: Products with substituted nucleophiles replacing the bromine atom.
Reduction Reactions: Products with an amino group replacing the nitro group.
Oxidation Reactions: Quinones or other oxidized derivatives of the phenoxy ring.
Wissenschaftliche Forschungsanwendungen
(4-Bromo-3-nitrophenoxy)(tert-butyl)dimethylsilane has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organosilicon compounds.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of (4-Bromo-3-nitrophenoxy)(tert-butyl)dimethylsilane involves its interaction with molecular targets through its functional groups. The bromine and nitro groups can participate in various chemical reactions, while the tert-butyl dimethylsilane group provides stability and lipophilicity. The compound can interact with enzymes, receptors, or other biomolecules, leading to specific biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2-Bromoethoxy)(tert-butyl)dimethylsilane: Similar structure but with an ethoxy group instead of a phenoxy ring.
(4-Bromo-3-nitrophenoxy)trimethylsilane: Similar structure but with a trimethylsilane group instead of a tert-butyl dimethylsilane group.
Uniqueness
(4-Bromo-3-nitrophenoxy)(tert-butyl)dimethylsilane is unique due to the combination of its functional groups and the tert-butyl dimethylsilane moiety. This combination imparts specific chemical properties, such as increased stability and lipophilicity, making it suitable for various applications in scientific research and industry.
Eigenschaften
Molekularformel |
C12H18BrNO3Si |
|---|---|
Molekulargewicht |
332.26 g/mol |
IUPAC-Name |
(4-bromo-3-nitrophenoxy)-tert-butyl-dimethylsilane |
InChI |
InChI=1S/C12H18BrNO3Si/c1-12(2,3)18(4,5)17-9-6-7-10(13)11(8-9)14(15)16/h6-8H,1-5H3 |
InChI-Schlüssel |
ZFTSKPMPXYGPPX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)[Si](C)(C)OC1=CC(=C(C=C1)Br)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 7-[(2-fluoro-4-iodophenyl)amino]-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13467409.png)
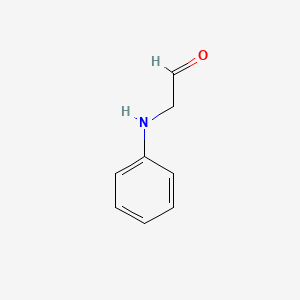
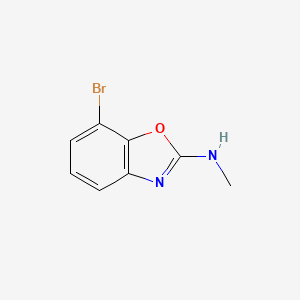

![1,3-dimethyl-1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridine-4,6-dione](/img/structure/B13467431.png)
![(1R,5S)-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B13467436.png)
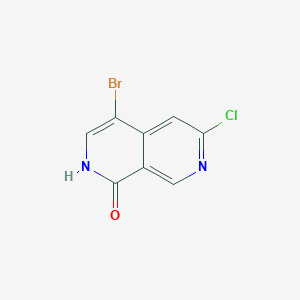
![3-{[Tert-butyl(dimethyl)silyl]oxy}-2-fluorobenzaldehyde](/img/structure/B13467442.png)
![2-Azabicyclo[3.1.1]heptan-4-one](/img/structure/B13467455.png)
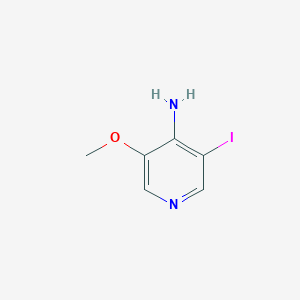
![2-(2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-oxo-5-oxa-2,7-diazaspiro[3.4]octan-7-yl)acetic acid](/img/structure/B13467459.png)
